molecular formula C13H19N5S B5634000 1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole

1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole

Cat. No. B5634000
M. Wt: 277.39 g/mol
InChI Key: FUWDYKWCEHQXPA-VHSXEESVSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[1,2-c]thiazoles involves the dehydration of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2-oxide, acting as a thiocarbonyl ylide in cycloadditions to electron-deficient alkenes or as an azomethine ylide with electron-deficient alkynes (Sutcliffe et al., 2000). This indicates a versatile approach to synthesizing pyrrolo[1,2-c]thiazole derivatives.

Molecular Structure Analysis

The molecular structure of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide was explored through low-temperature noble gas matrixes, revealing a defined geometry by the orientation of two methyl ester groups and the presence of envelope and planar forms in the thiazolidine and pyrrole rings, respectively (Kaczor et al., 2006).

Chemical Reactions and Properties

Research on pyrazolo[1,5-c]thiazoles, related to the target compound's structural framework, demonstrates their functionality as thiocarbonyl ylides in cycloaddition reactions. These reactions are crucial for synthesizing a variety of heterocyclic compounds, indicating the chemical reactivity and potential applications of these thiazole derivatives (Sutcliffe et al., 2000).

Physical Properties Analysis

The study of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide's structure in various states highlighted the impact of methyl ester group orientation on the compound's stability and provided insights into the physical characteristics of similar thiazole derivatives (Kaczor et al., 2006).

Chemical Properties Analysis

The reactivity of pyrrolo[1,2-c]thiazoles as thiocarbonyl and azomethine ylides in cycloaddition reactions reveals significant chemical properties, such as the ability to form complex heterocyclic structures through strategic reaction pathways. This demonstrates the compound's versatile chemical behavior and its potential for generating a wide range of derivatives (Sutcliffe et al., 2000).

properties

IUPAC Name

5-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-1,3-dimethylpyrazolo[3,4-d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5S/c1-8-11-12(17(3)15-8)14-13(19-11)18-6-9-4-5-16(2)10(9)7-18/h9-10H,4-7H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWDYKWCEHQXPA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N3CC4CCN(C4C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1SC(=N2)N3C[C@@H]4CCN([C@@H]4C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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